molecular formula C18H19Cl2NO2 B4875728 2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide

2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide

Cat. No.: B4875728
M. Wt: 352.3 g/mol
InChI Key: MPMMFFTWGMJFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide, commonly known as 'DPBA', is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DPBA is a white to off-white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

DPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPBA has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In materials science, DPBA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.
In environmental science, DPBA has been used as a herbicide for the control of weeds in crops such as soybeans, corn, and wheat.

Mechanism of Action

The mechanism of action of DPBA is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DPBA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPBA has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, DPBA has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DPBA has several advantages for lab experiments, including its ease of synthesis and its ability to form strong coordination bonds with metal ions. However, DPBA has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of DPBA. One direction is the development of DPBA-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of novel DPBA derivatives with improved properties, such as increased solubility and decreased toxicity. Additionally, the use of DPBA as a building block for the synthesis of MOFs with specific properties is an area of active research.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-15-9-10-17(16(20)12-15)23-13-18(22)21-11-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-10,12H,4-5,8,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMMFFTWGMJFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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